molecular formula C32H26N8O14S4 B14412838 4,4'-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid CAS No. 84682-07-5

4,4'-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Cat. No.: B14412838
CAS No.: 84682-07-5
M. Wt: 874.9 g/mol
InChI Key: OLVWUHJTNDWHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.

Scientific Research Applications

4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid exerts its effects involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2-sulphophenylazo)diphenylamine: Similar in structure but with different functional groups.

    4,4’-Bis(4-aminophenylazo)diphenylamine: Contains amino groups instead of sulfonic acid groups.

Uniqueness

4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

84682-07-5

Molecular Formula

C32H26N8O14S4

Molecular Weight

874.9 g/mol

IUPAC Name

5-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C32H26N8O14S4/c1-17-29(31(41)39(37-17)21-5-9-23(10-6-21)55(43,44)45)35-33-19-3-13-25(27(15-19)57(49,50)51)26-14-4-20(16-28(26)58(52,53)54)34-36-30-18(2)38-40(32(30)42)22-7-11-24(12-8-22)56(46,47)48/h3-16,29-30H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

OLVWUHJTNDWHFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C6=CC=C(C=C6)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.